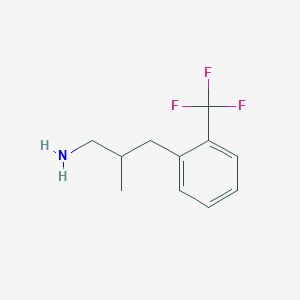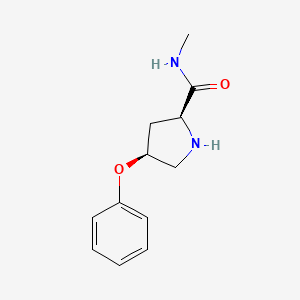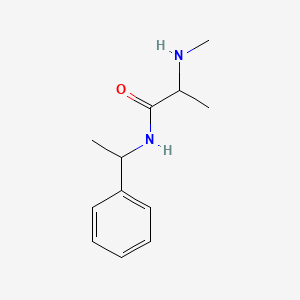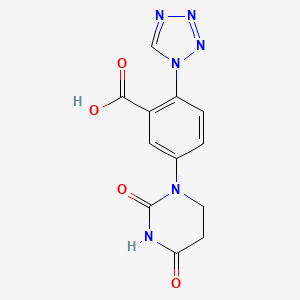
(S)-tert-butyl 3-acetoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with (3S)-3-hydroxypyrrolidine-1-carboxylate in the presence of acetic anhydride. The reaction is carried out under mild conditions, often at room temperature, to ensure the preservation of the stereochemistry of the product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of tert-butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyloxy group can be hydrolyzed to release the active pyrrolidine derivative, which then exerts its effects by modulating the activity of its target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (3S)-3-hydroxypyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-aminopyrrolidine-1-carboxylate
- tert-Butyl (3S)-3-methoxypyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (3S)-3-(acetyloxy)pyrrolidine-1-carboxylate is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or possess different substituents.
Propriétés
Numéro CAS |
101385-91-5 |
|---|---|
Formule moléculaire |
C11H19NO4 |
Poids moléculaire |
229.27 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-acetyloxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-8(13)15-9-5-6-12(7-9)10(14)16-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m0/s1 |
Clé InChI |
IISMTBJUCUOJBU-VIFPVBQESA-N |
SMILES isomérique |
CC(=O)O[C@H]1CCN(C1)C(=O)OC(C)(C)C |
SMILES canonique |
CC(=O)OC1CCN(C1)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
![3-(Bicyclo[2.2.1]heptan-2-yl)-4-ethyl-1h-pyrazol-5-amine](/img/structure/B13481438.png)



![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)
